molecular formula C14H7F4N3O2 B1417719 3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-08-6

3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No. B1417719
M. Wt: 325.22 g/mol
InChI Key: QETBWMQNOFRBIF-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole derivatives have been studied for their potential anticancer activity . They are synthesized and their synthesis is confirmed by spectroscopic techniques .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves substituting different substituents based on 3D QSAR outcomes . The synthesized compounds are then screened for their anticancer activity against different cancer cell lines .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : Some 1,2,4-triazole derivatives, including compounds related to oxadiazoles, have shown antimicrobial properties. These derivatives were synthesized from isonicotinic acid hydrazide, exhibiting varying degrees of activity against microbes (Bayrak et al., 2009).
  • Cancer Treatment Potential : A specific compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, was identified as an apoptosis inducer and potential anticancer agent. This compound was active against various breast and colorectal cancer cell lines (Zhang et al., 2005).

Agricultural Applications

  • Herbicidal Activity : Novel oxadiazole derivatives have been shown to have herbicidal activity against graminaceous plants, demonstrating potential as agricultural chemicals (Tajik & Dadras, 2011).

Materials Science

  • Electron Transport and Emission : Oxadiazole derivatives are used in materials science for their electron-transporting and photoluminescent properties. For instance, a study on rhenium complexes with oxadiazole ligands showed promising photoluminescence and electroluminescence performances, which are crucial in developing advanced materials for electronics and photonics (Yang et al., 2013).

Polymorphic Studies

  • Polymorphism in Pharmaceutical Chemistry : The polymorphic structures of certain oxadiazole compounds have been studied for their potential anticancer activities, highlighting the importance of molecular arrangements and intermolecular interactions in drug design (Shishkina et al., 2019).

properties

IUPAC Name

3-[4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N3O2/c15-9-3-1-2-8(11(9)14(16,17)18)7-4-5-19-10(6-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETBWMQNOFRBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

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